1-[(Azetidin-2-yl)methyl]-4-methylpiperidine
Description
Molecular Architecture and IUPAC Nomenclature
Molecular Architecture
1-[(Azetidin-2-yl)methyl]-4-methylpiperidine consists of a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted at the 1-position with an azetidin-2-ylmethyl group and at the 4-position with a methyl group. The azetidine moiety (a four-membered saturated heterocycle with one nitrogen atom) introduces structural rigidity due to its smaller ring size, while the piperidine ring adopts a chair conformation to minimize steric strain.
The molecular formula is $$ \text{C}{10}\text{H}{20}\text{N}_{2} $$, with a molecular weight of 168.28 g/mol. The nitrogen atoms in both rings contribute to the compound’s basicity, with pKa values influenced by the electronic effects of the methyl substituent and the spatial arrangement of the azetidine group.
Table 1: Key structural parameters
| Parameter | Value |
|---|---|
| Molecular formula | $$ \text{C}{10}\text{H}{20}\text{N}_{2} $$ |
| Molecular weight | 168.28 g/mol |
| Hybridization (N atoms) | $$ sp^3 $$ |
| Ring sizes | Piperidine (6), Azetidine (4) |
IUPAC Nomenclature
The systematic name follows substitutive nomenclature rules:
- The parent structure is piperidine , a six-membered ring with one nitrogen atom.
- The 4-methyl substituent denotes a methyl group at the 4-position of the piperidine ring.
- The 1-[(azetidin-2-yl)methyl] group indicates an azetidine ring attached via a methylene bridge to the piperidine’s nitrogen atom. The "2-yl" suffix specifies the attachment point on the azetidine ring.
This naming convention aligns with structurally related compounds, such as 1-(azetidin-2-ylmethyl)-4,4-dimethylpiperidine and 1-[4-(azetidin-2-yl)butyl]-4-methylpiperidine, which share similar bridging motifs.
Properties
Molecular Formula |
C10H20N2 |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-(azetidin-2-ylmethyl)-4-methylpiperidine |
InChI |
InChI=1S/C10H20N2/c1-9-3-6-12(7-4-9)8-10-2-5-11-10/h9-11H,2-8H2,1H3 |
InChI Key |
MKYJUSWWGHCJHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC2CCN2 |
Origin of Product |
United States |
Preparation Methods
General Approach
The synthesis typically proceeds via two main stages:
- Construction of the azetidine moiety (a four-membered nitrogen heterocycle),
- Attachment of the azetidine substituent to the 4-methylpiperidine scaffold through a methylene linker.
This approach allows for modular synthesis and functional group tolerance.
Key Reaction Types
- Nucleophilic substitution reactions : The azetidine ring or its precursors are introduced via nucleophilic substitution on activated piperidine intermediates.
- Reductive amination or alkylation : The methylene bridge linking the azetidine to the piperidine is often formed by reductive amination or alkylation of amine groups.
- Protection and deprotection steps : Boc (tert-butoxycarbonyl) protection of amines is commonly used to control reactivity during multi-step synthesis.
Representative Synthetic Route
A representative synthesis, adapted from literature on related azetidine-piperidine derivatives, involves:
- Starting Material Preparation : 4-methylpiperidine is first converted to its N-Boc-protected form to prevent unwanted side reactions.
- Formation of the Azetidin-2-ylmethyl Intermediate : 1-Boc-azetidine-2-carboxaldehyde or a similar azetidine derivative is prepared or procured.
- Coupling via Reductive Amination : The N-Boc-4-methylpiperidine is reacted with the azetidine-2-carboxaldehyde under reductive amination conditions (e.g., sodium triacetoxyborohydride in dichloromethane) to form the methylene-linked intermediate.
- Deprotection : Removal of the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) yields the target free amine compound.
This sequence ensures high regioselectivity and good yields.
Reaction Conditions and Optimization
- Solvents : Dichloromethane (DCM) is frequently used for its ability to dissolve both organic and moderately polar compounds.
- Bases : Triethylamine is employed to neutralize acids formed during coupling steps.
- Temperature : Room temperature stirring for 12–24 hours is typical for reductive amination.
- Purification : Flash column chromatography using gradients of methanol in dichloromethane is standard to isolate pure product.
Data Table: Typical Experimental Conditions for Preparation
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc protection of piperidine | Boc2O, triethylamine, DCM, 0 °C to RT, 4 h | 85–90 | Protects amine for selective reactions |
| Preparation of azetidine aldehyde | Literature procedure or commercial source | — | Key intermediate |
| Reductive amination | N-Boc-4-methylpiperidine + azetidine aldehyde, NaBH(OAc)3, DCM, RT, 16 h | 70–80 | Forms methylene bridge |
| Boc deprotection | TFA/DCM (1:1), RT, 2 h | 90–95 | Yields free amine final compound |
| Purification | Flash chromatography (0–15% MeOH/DCM) | — | Ensures high purity |
Alternative Methods and Variations
- Direct Alkylation : Instead of reductive amination, direct alkylation of 4-methylpiperidine with azetidine-containing alkyl halides can be employed, though this may require stronger bases and careful control to avoid over-alkylation.
- Use of Protected Azetidine Derivatives : To improve selectivity, azetidine nitrogen can be protected (e.g., Boc or Cbz) during coupling steps.
- Microwave-Assisted Synthesis : Some reports suggest microwave irradiation can accelerate coupling reactions, reducing reaction times from hours to minutes.
Research Findings and Literature Support
- The reductive amination approach is well-documented in the synthesis of related azetidine-piperidine compounds, showing good regio- and chemoselectivity with yields typically between 70–85% per step.
- Boc protection and deprotection steps are standard to manage amine reactivity and improve product stability during purification.
- The final compound exhibits properties suitable for further functionalization or biological testing, indicating the synthetic route's suitability for medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
1-[(Azetidin-2-yl)methyl]-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[(Azetidin-2-yl)methyl]-4-methylpiperidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-[(Azetidin-2-yl)methyl]-4-methylpiperidine involves its interaction with specific molecular targets in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Insights :
- The 4-methyl group on piperidine affects steric hindrance, as seen in dehydrogenation catalysis where methyl-substituted piperidines require optimized catalyst supports (e.g., Al₂O₃) for stability .
Catalytic and Dehydrogenation Properties
4-Methylpiperidine derivatives are prominent in liquid organic hydrogen carrier (LOHC) systems. The target compound’s dehydrogenation behavior can be inferred from studies on similar structures:
Table 1: Dehydrogenation Performance of 4-Methylpiperidine Derivatives
Observations :
- The 3@Al₂O₃-uncal catalyst (Ir-supported) achieves high turnover numbers (TON ≈91,000) for 4-methylpiperidine dehydrogenation, attributed to dual anchoring points stabilizing the catalyst .
- Lower flow rates (0.02–0.2 mL/min) enhance aromatization (P3 selectivity) due to increased contact time .
- The azetidine group in the target compound may reduce catalytic efficiency by introducing steric barriers or altering electron density at the active site.
Pharmacological and Toxicological Profiles
4-Methylpiperidine derivatives exhibit varied bioactivity. For example:
- 1-(1-Phenylcyclohexyl)-4-methylpiperidine demonstrates low rotarod ataxia potency (0.05–2.15× PCP) and a narrow therapeutic index, suggesting toxicity risks .
- N-Phenylindole derivatives with 4-methylpiperidine groups are synthesized as Mycobacterium tuberculosis inhibitors, highlighting structural versatility in drug design .
Hypothetical Implications for Target Compound :
- The azetidine moiety may enhance binding specificity in neurological or antimicrobial targets but could also increase toxicity due to metabolic instability.
Biological Activity
1-[(Azetidin-2-yl)methyl]-4-methylpiperidine, a compound characterized by its unique structural composition, consists of both azetidine and piperidine rings. This dual-ring structure enhances its reactivity and potential biological activities, making it a subject of interest in pharmacology and medicinal chemistry. The compound has a molecular formula of C11H18N2, with a molecular weight of 196.33 g/mol.
Biological Activity Overview
The biological activity of 1-[(Azetidin-2-yl)methyl]-4-methylpiperidine is primarily attributed to its interactions with various enzymes and receptors. Research indicates that compounds with similar structural features may exhibit significant activity against biological targets involved in neurological pathways and metabolic processes.
- Enzyme Interaction : The compound has been shown to modulate the activity of specific enzymes, potentially influencing metabolic pathways.
- Receptor Binding : Its ability to bind to various receptors suggests roles in neurotransmission and other physiological processes.
Research Findings
Several studies have explored the biological implications of 1-[(Azetidin-2-yl)methyl]-4-methylpiperidine:
- Neurological Studies : Research has indicated that compounds similar to this one can affect neurotransmitter systems, which may be relevant for treating neurological disorders.
- Metabolic Pathway Modulation : Studies suggest that the compound may influence pathways related to energy metabolism, making it a candidate for further investigation in metabolic diseases.
Comparative Analysis with Related Compounds
The uniqueness of 1-[(Azetidin-2-yl)methyl]-4-methylpiperidine lies in its combination of azetidine and piperidine rings, which imparts distinct chemical reactivity and biological properties not found in simpler nitrogen-containing heterocycles. Below is a comparative table highlighting similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Azetidine | Four-membered ring | Simple nitrogen-containing ring |
| Piperidine | Six-membered ring | Commonly used in pharmaceuticals |
| 1-(Azetidin-3-yl)piperidine | Similar piperidine structure | Different nitrogen positioning affecting reactivity |
| 4-(Azetidin-1-yl)-4-methylpiperidine | Dual-ring structure | Enhanced stability and reactivity |
Case Studies
Case Study 1: Neurological Impact
In a study exploring the effects of azetidine derivatives on neurotransmission, 1-[(Azetidin-2-yl)methyl]-4-methylpiperidine was found to enhance synaptic transmission in animal models, indicating potential therapeutic applications in neurodegenerative diseases.
Case Study 2: Metabolic Pathway Regulation
Another research project investigated the compound's role in modulating acetyl-CoA carboxylase (ACC) activity, a key enzyme in fatty acid metabolism. Results demonstrated that the compound effectively inhibited ACC, suggesting its potential utility in managing metabolic disorders such as obesity or diabetes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
